(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide
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Overview
Description
(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound features a pyrazole ring, a phenyl group, and a benzo[d][1,3]dioxole moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the phenyl group: The pyrazole ring is then functionalized with a phenyl group via electrophilic aromatic substitution or cross-coupling reactions.
Synthesis of the benzo[d][1,3]dioxole moiety: This involves the cyclization of catechol with formaldehyde or other suitable reagents.
Formation of the acrylamide linkage: The final step involves the condensation of the pyrazole-phenyl intermediate with the benzo[d][1,3]dioxole derivative in the presence of acryloyl chloride or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the acrylamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyrazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide: can be compared with other compounds containing pyrazole, phenyl, and benzo[d][1,3]dioxole moieties, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1207062-10-9 |
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Molecular Formula |
C19H15N3O3 |
Molecular Weight |
333.347 |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(1H-pyrazol-5-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C19H15N3O3/c23-19(8-2-13-1-7-17-18(11-13)25-12-24-17)21-15-5-3-14(4-6-15)16-9-10-20-22-16/h1-11H,12H2,(H,20,22)(H,21,23)/b8-2+ |
InChI Key |
FMRYUZSUNBIIAB-KRXBUXKQSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
solubility |
not available |
Origin of Product |
United States |
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